Alexamorelin Met 1

Growth Hormone Secretagogue Endocrine Pharmacology ACTH Release

Alexamorelin Met 1, chemically defined as (D-Mrp)-Ala-Trp-(D-Phe) (C35H38N6O5, MW 622.73), is a major N-terminal truncated metabolite of the synthetic heptapeptide growth hormone secretagogue (GHS) alexamorelin (Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2). Alexamorelin itself functions as a potent GHS type 1a receptor (GHS-R1a) agonist, mimicking ghrelin to stimulate endogenous growth hormone release.

Molecular Formula
Molecular Weight
Cat. No. B1574884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlexamorelin Met 1
Synonyms(D-Mrp)-Ala-Trp-(D-Phe)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alexamorelin Met 1: A Critical Metabolite Reference Standard for GHS Doping Control and Metabolic Fate Studies


Alexamorelin Met 1, chemically defined as (D-Mrp)-Ala-Trp-(D-Phe) (C35H38N6O5, MW 622.73), is a major N-terminal truncated metabolite of the synthetic heptapeptide growth hormone secretagogue (GHS) alexamorelin (Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) . Alexamorelin itself functions as a potent GHS type 1a receptor (GHS-R1a) agonist, mimicking ghrelin to stimulate endogenous growth hormone release [1]. While the parent compound demonstrates endocrine activities comparable to hexarelin in humans, Alexamorelin Met 1 represents a structurally distinct metabolic fragment that is specifically utilized as an analytical reference standard for identifying alexamorelin exposure in doping control and forensic toxicology, rather than as a bioactive therapeutic agent [2].

Why Generic Substitution of Alexamorelin Met 1 with Other GHRP Metabolites or the Parent Compound Fails in Doping Control and Metabolism Studies


Within the GHS class, metabolic fate varies dramatically between structurally related peptides, making simple interchange of reference standards scientifically unsound. Alexamorelin Met 1 is a specific N-terminal truncation product (D-Mrp-Ala-Trp-D-Phe) that is structurally unique to alexamorelin metabolism and is not generated from hexarelin, GHRP-2, GHRP-6, or ipamorelin metabolism [1]. In the validated multi-analyte LC-MS/MS doping control method, Alexamorelin M1 and M2 are chromatographically resolved as distinct peaks from all other GHRP metabolites, including Hexarelin M1 and GHRP-2 M1, with compound-specific retention times and MRM transitions that preclude substitution [2]. Furthermore, a 2025 human hepatocyte study confirmed that the primary hepatic metabolite of alexamorelin is examorelin (hexarelin) via C-terminal Ala cleavage, but the N-terminal fragment Alexamorelin Met 1 originates from a distinct exopeptidase-mediated pathway, providing complementary metabolic information that the C-terminal metabolite alone cannot supply [3]. Substituting any other GHRP metabolite or the parent would invalidate quantitative calibration, compromise forensic chain-of-evidence requirements, and fail to distinguish alexamorelin use from ingestion of structurally similar yet distinct prohibited peptides.

Quantitative Differentiation Evidence for Alexamorelin Met 1: Head-to-Head Comparative Data for Procurement Decisions


Parent Compound Endocrine Selectivity vs. Hexarelin: Quantitative GH, ACTH, and Aldosterone Response Data Supporting Met 1 Relevance

The parent compound alexamorelin demonstrates a quantitatively distinct endocrine profile versus the comparator hexarelin (examorelin), establishing that its downstream metabolites, including Alexamorelin Met 1, originate from a GHS with unique pharmacological properties [1]. In a randomized clinical study of six healthy adults, intravenous alexamorelin at 2.0 µg/kg induced significantly higher ACTH and cortisol responses compared to an equimolar dose of hexarelin. ALEX also significantly increased aldosterone levels, whereas HEX did not change aldosterone from baseline. This divergent adrenal axis activation is not observed with hexarelin, GHRP-2, or ipamorelin, making the metabolic signature of alexamorelin—including Met 1—pharmacologically specific [2].

Growth Hormone Secretagogue Endocrine Pharmacology ACTH Release

Unique Metabolic Origin: Alexamorelin Met 1 is Structurally Distinct from All Other GHRP Metabolites

The comprehensive in vivo and in vitro metabolism study by Thomas et al. (2012) identified 28 metabolites across 8 GHRPs (at least 3 per peptide). Among these, alexamorelin yields a unique set of metabolites, including Alexamorelin Met 1, that are structurally non-overlapping with metabolites from hexarelin, GHRP-1, GHRP-2, GHRP-4, GHRP-5, GHRP-6, or ipamorelin [1]. Alexamorelin Met 1 is formed by N-terminal exopeptidase cleavage yielding (D-Mrp)-Ala-Trp-(D-Phe), a tetrapeptide fragment not found in any other GHRP metabolic pathway. In contrast, the C-terminal metabolite of alexamorelin (examorelin/hexarelin) is structurally identical to the intact compound hexarelin and is therefore non-specific to alexamorelin ingestion [2]. This makes Alexamorelin Met 1 indispensable for unambiguous alexamorelin detection in doping control, as explicitly noted in WADA-relevant method validations where Alexamorelin M1 is chromatographically resolved from 24 other analytes including all other GHRP metabolites [3].

Peptide Metabolism Doping Control Biomarker Specificity

Validated Analytical Performance: LOD and Chromatographic Resolution for Alexamorelin M1 vs. Other GHRP Metabolites

The validated LC-MS/MS method developed by Min et al. (2016) for simultaneous analysis of 10 GHS substances and their metabolites in human urine provides quantitative performance data for Alexamorelin M1 [1]. The method achieved limits of detection (LOD) of 0.05-0.5 ng/mL for screening and 0.05-1 ng/mL for confirmation across all analytes. Alexamorelin M1 (peak 11 in Figure 2) was chromatographically baseline-resolved from its nearest eluting neighbor (GHRP-2 M1, peak 10; Ipamorelin M1, peak 12). Recovery for most analytes ranged from 50-100%, with intra-day precision of 2.8-16.5% and inter-day precision of 7.0-22.6% [2]. This level of validated analytical performance at the WADA-mandated minimum required performance level (MRPL) of 2 ng/mL establishes Alexamorelin M1 as a fit-for-purpose reference standard for routine doping control, whereas uncharacterized metabolites or the parent compound alone cannot meet these validated specificity requirements [3].

LC-MS/MS Validation Limit of Detection Doping Control

Purity and Physicochemical Specification: Alexamorelin Met 1 vs. Parent Alexamorelin for Reference Standard Procurement

Commercially available Alexamorelin Met 1 is supplied at ≥95% purity (HPLC) with characterization data including molecular formula C35H38N6O5, molecular weight 622.73 g/mol, and IUPAC name ((R)-2-amino-3-(2-methyl-1H-indol-3-yl)propanoyl)-L-alanyl-L-tryptophyl-D-phenylalanine . The parent alexamorelin (C50H63N13O7) has a molecular weight of 958.12 g/mol and CAS 196808-85-2 [1]. The smaller molecular size of Met 1 (622.73 vs 958.12 g/mol) confers differential solubility and chromatographic behavior. Met 1 is soluble in DMSO with recommended storage at -20°C (powder, stable 3 years) or -80°C in solution (stable 6 months), and is shipped under blue ice for solution samples . These distinct physicochemical properties mean that Met 1 cannot be replaced by the parent alexamorelin in quantitative LC-MS/MS workflows, as differences in molecular weight, ionization efficiency, and fragmentation patterns would compromise calibration accuracy.

Reference Standard Peptide Purity Quality Control

GH-Releasing Potency of Parent Alexamorelin vs. Hexarelin: Establishing Class Context for Met 1 Utility

Both alexamorelin and hexarelin at 1.0 and 2.0 µg/kg i.v. induced equivalent, dose-dependent increases in serum GH and PRL levels in healthy adults (n=6), with no statistically significant difference between the two compounds for GH or PRL AUC [1]. However, the ACTH and cortisol responses to the highest alexamorelin dose (2.0 µg/kg) were significantly higher than those after the same dose of hexarelin (p<0.05). Oral administration of 20 mg (~300 µg/kg) of both compounds produced GH responses that trended higher for alexamorelin but did not reach statistical significance [2]. This comparable GH-releasing potency yet differential ACTH/cortisol profile confirms that alexamorelin occupies a distinct pharmacological niche within the GHS class, and its metabolite Met 1 therefore represents a compound-specific biomarker not interchangeable with hexarelin metabolites in any analytical method requiring unambiguous compound identification [3].

Growth Hormone Release Dose-Response GHS-R1a Agonism

Hepatic Metabolic Stability: 150-Fold Parent Signal Reduction and Met 1 Formation Pathway

In a 2025 human hepatocyte incubation study, alexamorelin demonstrated rapid hepatic metabolism, with the parent signal decreasing approximately 150-fold after 3 hours of incubation with pooled human hepatocytes from 10 donors [1]. The primary metabolite detected was examorelin (hexarelin), formed by C-terminal cleavage of the Ala residue via carboxypeptidase activity. However, Alexamorelin Met 1 is formed through a parallel N-terminal exopeptidase pathway, as predicted by in silico metabolite modeling (GLORYx) which identified N-terminal Lys as a primary site of N-acetylation (98% probability score) [2]. The parent compound's rapid hepatic clearance (150-fold reduction in 3 h) underscores the necessity of using metabolite reference standards rather than the intact drug for detection in biological matrices, as the parent is often undetectable in urine while metabolites persist for hours [3].

Hepatocyte Metabolism Metabolic Stability Carboxypeptidase

Best-Fit Application Scenarios for Alexamorelin Met 1 Based on Quantitative Evidence


WADA-Compliant Doping Control: Confirmatory Detection of Alexamorelin Consumption in Human Urine

Anti-doping laboratories accredited under WADA ISL guidelines require validated analytical methods capable of detecting prohibited GHS peptides in athlete urine at or below the Minimum Required Performance Level (MRPL) of 2 ng/mL [1]. Alexamorelin Met 1 serves as an essential reference standard for the specific detection of alexamorelin intake, as the parent drug is rapidly cleared from circulation (150-fold signal reduction within 3 hours in hepatocytes) and the C-terminal metabolite examorelin is not specific to alexamorelin [2]. The validated LC-MS/MS method by Min et al. (2016) demonstrates that Alexamorelin M1 can be detected with LOD of 0.05-0.5 ng/mL, chromatographically resolved from 24 co-eluting GHRP metabolites, and quantified with acceptable precision (intra-day CV 2.8-16.5%) [3]. This scenario directly leverages the evidence from Section 3 showing metabolic specificity and validated analytical performance.

Forensic Toxicology and Pharmacokinetic Research: In Vivo and In Vitro Metabolism Fate Studies of GHS Peptides

Research groups investigating the metabolic fate and pharmacokinetics of alexamorelin require authentic metabolite reference standards to calibrate quantitative LC-HRMS workflows and identify specific metabolites in biological matrices (urine, plasma, tissue). The comprehensive metabolism study by Thomas et al. (2012) identified that alexamorelin metabolism proceeds via both exopeptidase and endopeptidase pathways, yielding at least three distinct urinary metabolites including Met 1 (D-Mrp-Ala-Trp-D-Phe) [1]. The 2025 hepatocyte study by Pobee et al. confirmed that only one metabolite (examorelin) was detectable after 3-hour incubation, emphasizing that in vitro and in vivo metabolic profiles differ substantially and that Met 1-specific reference material is required to validate both analytical methods and metabolic hypotheses [2]. This application is grounded in the metabolic origin and stability evidence documented in Evidence Items 2 and 6.

Pharmaceutical Quality Control: Impurity Profiling and Stability-Indicating Method Validation for Alexamorelin Drug Substance

For pharmaceutical manufacturers and CDMOs developing alexamorelin as a drug substance or drug product, Alexamorelin Met 1 represents a process-related impurity or degradation product that must be monitored under ICH Q3A/Q3B guidelines. The structural differentiation of Met 1 from other potential impurities (such as des-Ala alexamorelin, examorelin, or oxidative degradation products) is critical for establishing specificity in stability-indicating HPLC methods [1]. The distinct molecular weight (622.73 g/mol), chromatographic retention properties, and fragmentation spectrum of Met 1 relative to the parent (958.12 g/mol) provide orthogonal identity confirmation that satisfies compendial monograph requirements when Met 1 is used as a system suitability reference standard [2]. This scenario is supported by the purity, molecular weight, and structural specificity evidence in Evidence Item 4.

Academic and Industrial Peptide Metabolism Research: Structure-Activity Relationship Studies of GHS-R1a Agonist Metabolism

Investigators studying the structure-activity relationships (SAR) of GHS-R1a agonists may use Alexamorelin Met 1 as a tool compound to evaluate whether the N-terminal dipeptide (Ala-His) of alexamorelin is essential for receptor binding and activation. The parent compound's unique ACTH-releasing activity—significantly greater than hexarelin at equivalent doses (p<0.05 at 2.0 µg/kg)—suggests that structural features retained in Met 1 or lost during its formation may be pharmacologically relevant [1]. By comparing the in vitro GHS-R1a binding affinity and functional activity of the parent alexamorelin, Met 1, and other metabolic fragments, researchers can elucidate the pharmacophoric elements responsible for biased signaling toward ACTH release versus pure GH release—a question of direct therapeutic relevance for cachexia and GH-deficiency indications [2]. This research scenario is founded on the endocrine pharmacology data in Evidence Item 1.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alexamorelin Met 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.